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molecular formula C14H15N B096882 3,4-Dimethyldiphenylamine CAS No. 17802-36-7

3,4-Dimethyldiphenylamine

Cat. No. B096882
M. Wt: 197.27 g/mol
InChI Key: ACWJKFBBRPYPLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04299983

Procedure details

The procedure of Example IV is repeated with the exception that 3,4-dimethylaniline was substituted for 3,5-dimethylaniline. After a reaction time of 3.5 hours, the crude reaction product was recrystallized once from hexane to give an 84 percent yield of 3,4-dimethyldiphenylamine having a melting point of 55°-55.5° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[CH3:9])[NH2:5].C[C:11]1[CH:12]=[C:13]([CH:15]=[C:16](C)[CH:17]=1)N>>[CH3:9][C:8]1[CH:7]=[CH:6][C:4]([NH:5][C:11]2[CH:12]=[CH:13][CH:15]=[CH:16][CH:17]=2)=[CH:3][C:2]=1[CH3:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=C(N)C=CC1C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=C(N)C=C(C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After a reaction time of 3.5 hours, the crude reaction product
Duration
3.5 h
CUSTOM
Type
CUSTOM
Details
was recrystallized once from hexane

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=C(C=C1)NC2=CC=CC=C2)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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